molecular formula C32H36ClNO8 B565395 Clomiphene-d5 Citrate CAS No. 1217200-17-3

Clomiphene-d5 Citrate

Cat. No.: B565395
CAS No.: 1217200-17-3
M. Wt: 603.12
InChI Key: PYTMYKVIJXPNBD-FKBJCHEPSA-N
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Description

Clomiphene-d5 Citrate is a deuterium-labeled derivative of Enclomiphene Citrate, a potent and orally active estrogen receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Clomiphene Citrate. The compound is known for its antiestrogenic properties and is often utilized in the treatment of female infertility due to anovulation, particularly in cases of polycystic ovary syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Clomiphene-d5 Citrate involves the incorporation of deuterium into the Enclomiphene Citrate molecule This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of citric acid monohydrate as a reactant is common in the final steps to form the citrate salt .

Chemical Reactions Analysis

Types of Reactions: Clomiphene-d5 Citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and hydroxyl groups are employed under controlled conditions.

Major Products Formed:

Scientific Research Applications

Clomiphene-d5 Citrate is extensively used in scientific research, including:

Mechanism of Action

Clomiphene-d5 Citrate acts as a selective estrogen receptor modulator. It binds to estrogen receptors in the hypothalamus, blocking the negative feedback of estrogen on gonadotropin release. This leads to an increase in the secretion of follicle-stimulating hormone and luteinizing hormone, which stimulate ovarian follicle development and ovulation. The compound’s mechanism involves the activation of gonadotropin-releasing hormone pathways .

Comparison with Similar Compounds

  • Enclomiphene Citrate
  • Zuclomiphene Citrate
  • Tamoxifen
  • Raloxifene

Comparison: Clomiphene-d5 Citrate is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. Unlike Tamoxifen and Raloxifene, which are also selective estrogen receptor modulators, this compound is primarily used in research settings rather than clinical treatments. Enclomiphene Citrate and Zuclomiphene Citrate are its closest analogs, with Enclomiphene being the more potent isomer responsible for inducing follicular development .

Properties

IUPAC Name

2-[4-[(E)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;/i6D,9D,10D,13D,14D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTMYKVIJXPNBD-FKBJCHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747368
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-1-phenyl-2-(~2~H_5_)phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217200-17-3
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-1-phenyl-2-(~2~H_5_)phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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